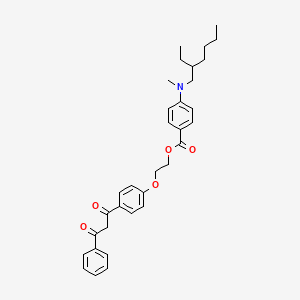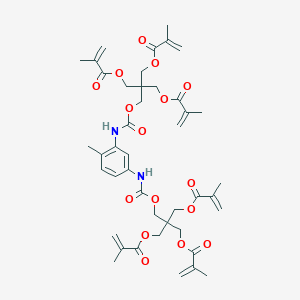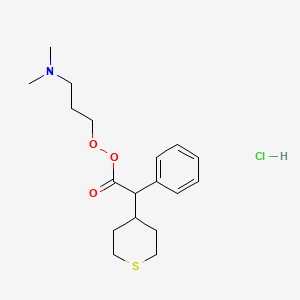
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-methoxyphenyl)azo)((2-methoxyphenyl)methylene)amino)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-methoxyphenyl)azo)((2-methoxyphenyl)methylene)amino)phenyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the oxadiazole ring in its structure contributes to its stability and reactivity, making it a valuable scaffold for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Oxadiazole-2(3H)-thione derivatives typically involves the cyclization of hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 2-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring . The reaction is usually carried out in an ethanol solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a wide range of functionalized oxadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,4-Oxadiazole-2(3H)-thione derivatives have a broad spectrum of scientific research applications:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Medicine: Shows potential as anticancer agents due to their ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 1,3,4-Oxadiazole-2(3H)-thione derivatives involves interaction with various molecular targets and pathways. For instance, their anticancer activity is attributed to the inhibition of tubulin polymerization, which disrupts cell division and induces apoptosis in cancer cells . Additionally, their antimicrobial activity is linked to the inhibition of bacterial cell wall synthesis and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Known for its antiproliferative activity against cancer cell lines.
5-(4-Methoxyphenyl)-1H-indoles: Exhibits similar pharmacophore properties for substrate selective inhibition.
Uniqueness
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-methoxyphenyl)azo)((2-methoxyphenyl)methylene)amino)phenyl)- stands out due to its unique combination of the oxadiazole ring and azo linkage, which enhances its biological activity and stability. This makes it a promising candidate for further drug development and industrial applications .
Eigenschaften
CAS-Nummer |
122352-06-1 |
|---|---|
Molekularformel |
C23H19N5O3S |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
2-methoxy-N-(4-methoxyphenyl)imino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C23H19N5O3S/c1-29-18-13-11-17(12-14-18)25-26-21(19-5-3-4-6-20(19)30-2)24-16-9-7-15(8-10-16)22-27-28-23(32)31-22/h3-14H,1-2H3,(H,28,32) |
InChI-Schlüssel |
QTGPQBDXKRKZIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC(=NC2=CC=C(C=C2)C3=NNC(=S)O3)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


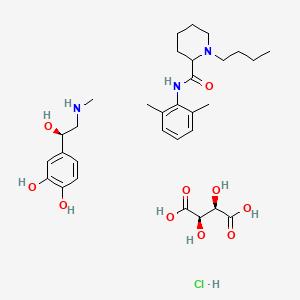


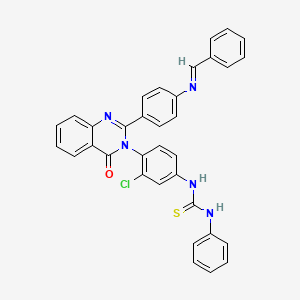

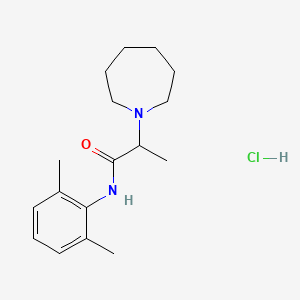

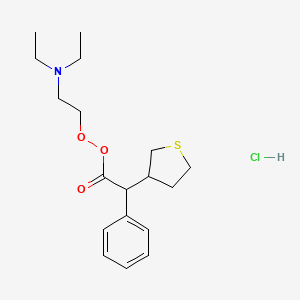
![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)

